Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate is an organic compound with the molecular formula C12H8N2O7S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a dinitrophenoxy group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate typically involves the following steps:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4-dinitrophenol.
Formation of Phenoxy Group: The 2,4-dinitrophenol is then reacted with methyl 3-bromothiophene-2-carboxylate in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate is largely dependent on its functional groups:
Nitro Groups: These can undergo reduction to form amino groups, which can then interact with biological targets such as enzymes or receptors.
Thiophene Ring: The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl thiophene-2-carboxylate: Lacks the dinitrophenoxy group, making it less reactive in certain chemical reactions.
2,4-Dinitrophenol: Contains the dinitrophenoxy group but lacks the thiophene ring, resulting in different chemical properties and applications.
Uniqueness: Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate is unique due to the combination of the thiophene ring and the dinitrophenoxy group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O7S/c1-20-12(15)11-10(4-5-22-11)21-9-3-2-7(13(16)17)6-8(9)14(18)19/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBPQAIKPVUPGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377108 |
Source
|
Record name | Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104636-76-2 |
Source
|
Record name | Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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